Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including an acetyl group, a methyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The acetyl, methyl, and benzofuran groups are introduced through various substitution reactions. For example, Friedel-Crafts acylation can be used to introduce the acetyl group, while the benzofuran moiety can be attached through a coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-acetyl-4-methylthiophene-3-carboxylate: Lacks the benzofuran moiety.
Methyl 5-acetyl-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate: Has a methyl ester instead of an ethyl ester.
Ethyl 5-acetyl-4-methyl-2-{[(2-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate: Contains a different substitution pattern on the benzofuran ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzofuran moiety, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19NO5S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO5S/c1-5-25-20(24)15-11(3)17(12(4)22)27-19(15)21-18(23)16-10(2)13-8-6-7-9-14(13)26-16/h6-9H,5H2,1-4H3,(H,21,23) |
InChI Key |
HXURCVVVIQJKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Origin of Product |
United States |
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